5-Amino-2-morpholinobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

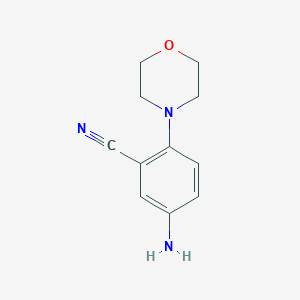

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-9-7-10(13)1-2-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUOUHSBDDDFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509784 | |

| Record name | 5-Amino-2-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78252-12-7 | |

| Record name | 5-Amino-2-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Amino-2-morpholinobenzonitrile

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and safety information for 5-Amino-2-morpholinobenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a substituted benzonitrile compound featuring both an amino and a morpholino group attached to the benzene ring. These functional groups make it a potentially valuable building block in medicinal chemistry and organic synthesis.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 78252-12-7 | [1] |

| Molecular Formula | C₁₁H₁₃N₃O | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| InChI | InChI=1S/C11H13N3O/c12-8-9-7-10(13)1-2-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | [1] |

| InChI Key | WJUOUHSBDDDFDL-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a general approach can be inferred from procedures for analogous aminobenzonitrile derivatives. A common synthetic strategy involves the reduction of a corresponding nitro compound or the amination of a halo-benzonitrile.

General Experimental Protocol: Synthesis of Substituted Aminoquinolines (Illustrative)

The following is a generalized procedure for the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles, which illustrates a potential application of aminobenzonitrile derivatives in heterocyclic synthesis.[2]

Materials:

-

Ynone (0.5 mmol)

-

2-Aminobenzonitrile derivative (0.6 mmol)

-

Anhydrous Potassium tert-butoxide (KOtBu) (1.0 mmol, 2.0 equiv.)

-

Dimethyl sulfoxide (DMSO) (2.0 mL)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel (100–200 mesh) for column chromatography

Procedure:

-

To an oven-dried 15 mL reaction vial, add a solution of the ynone (0.5 mmol), the 2-aminobenzonitrile derivative (0.6 mmol), and anhydrous KOtBu (2.0 equiv.) in 2.0 mL of DMSO.[2]

-

Stir the resulting reaction mixture at 100°C for 1 hour.[2]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) analysis.[2]

-

Upon completion (disappearance of starting materials), pour the reaction mixture into water.[2]

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[2]

-

Wash the combined organic layers with a saturated brine solution and dry over anhydrous Na₂SO₄.[2]

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (100–200 mesh) using a hexane-ethyl acetate (8:2) eluent to yield the desired product.[2]

Caption: General workflow for a base-promoted synthesis using an aminobenzonitrile derivative.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. However, the aminobenzonitrile scaffold is a component of various biologically active molecules. For instance, aminomalononitrile has been identified as a key intermediate in prebiotic chemistry leading to the formation of imidazole and purine derivatives, some of which have shown anti-influenza A virus activity.[3] The presence of the morpholine moiety, a common feature in many approved drugs, suggests that this compound could be a valuable starting point for drug discovery programs.

Caption: Relationship of aminonitrile precursors to bioactive heterocyclic compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for related aminobenzonitrile compounds should be followed. These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[4]

General Handling Precautions:

-

Use only under a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

First-Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Skin Contact: Wash off immediately with plenty of soap and water.[4]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4]

This guide summarizes the currently available technical information on this compound. Further research is required to fully elucidate its reactivity, biological profile, and potential applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

5-Amino-2-morpholinobenzonitrile: A Technical Guide for Drug Discovery Professionals

CAS Number: 78252-12-7 Molecular Formula: C₁₁H₁₃N₃O Molecular Weight: 203.24 g/mol [1]

This technical guide provides a comprehensive overview of 5-Amino-2-morpholinobenzonitrile, a key chemical intermediate with significant potential in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and its emerging role in the synthesis of targeted kinase inhibitors.

Physicochemical and Pharmacological Profile

While extensive experimental data for this compound is not broadly published, the available information, primarily from patents and chemical suppliers, is summarized below. It is important to note that this compound is primarily utilized as an intermediate in the synthesis of more complex, pharmacologically active molecules.

| Property | Value | Reference/Source |

| CAS Number | 78252-12-7 | |

| Molecular Formula | C₁₁H₁₃N₃O | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Melting Point | 137-138 °C | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in water and alcohol. | [1][3] |

| Purity | Typically available at ≥95% | [4] |

| Toxicology Data | Not publicly available |

Synthesis Protocol

The synthesis of this compound has been described in the patent literature as a straightforward two-component reaction. The following protocol is based on the methodology outlined in patent CA2362381C.[2]

Reaction Scheme:

Materials:

-

2-Chloro-5-nitrobenzonitrile (16.7 g)

-

Morpholine (16.0 g)

-

Ethanol (300 ml)

Procedure:

-

To a suitable reaction vessel, add 2-Chloro-5-nitrobenzonitrile and morpholine to 300 ml of ethanol.

-

Stir the mixture at refluxing temperature for 1 hour.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and n-hexane, to yield the final product.

Product Confirmation: The identity and purity of the synthesized this compound can be confirmed by its melting point, which is reported to be in the range of 137-138 °C.[2]

Application in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is not typically investigated for its own biological activity but rather serves as a crucial starting material for the synthesis of potent and selective kinase inhibitors. Patents have identified this compound as a key intermediate in the development of inhibitors for several important kinases, including Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK).[5][6]

These kinases are implicated in a wide array of human diseases, highlighting the therapeutic potential of compounds derived from this morpholinobenzonitrile core:

-

Autoimmune and Inflammatory Diseases: SYK plays a critical role in the signaling pathways of immune cells. Its inhibition is a promising strategy for treating conditions like rheumatoid arthritis and other autoimmune disorders.

-

Neurodegenerative Diseases: LRRK2 has been genetically linked to an increased risk of Parkinson's disease.[5] Inhibitors of LRRK2 are being actively researched as potential treatments for Parkinson's and other neurodegenerative conditions like Alzheimer's disease.[5][6]

-

Cancer: Aberrant kinase activity is a hallmark of many cancers. SYK overexpression, for instance, has been reported in certain types of lymphoma.[5]

The morpholine and amino groups on the this compound scaffold provide versatile handles for medicinal chemists to elaborate upon, enabling the synthesis of diverse libraries of compounds for screening against various kinase targets.

Potential Signaling Pathway Involvement

Given its role as a precursor to SYK inhibitors, it is valuable to visualize the signaling pathway in which these downstream products may act. The following diagram illustrates a simplified representation of the SYK signaling cascade, a key pathway in immune cell activation.

This diagram illustrates that upon B-cell receptor engagement, SYK is recruited and activated, leading to the phosphorylation of downstream targets like PLCγ, VAV, and PI3K. This cascade ultimately results in immune cell activation. Inhibitors synthesized from this compound could potentially block the activity of SYK, thereby disrupting this signaling pathway and mitigating the inflammatory response.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an important precursor for the development of targeted therapies, particularly kinase inhibitors. While comprehensive data on the compound itself is limited, its documented utility in the synthesis of inhibitors for key kinases like SYK and LRRK2 underscores its significance for research and development in oncology, immunology, and neurodegenerative diseases. Further exploration of derivatives from this core structure holds considerable promise for the discovery of novel and effective therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. 5-Amino-2-chlorobenzotrifluoride | CAS#:320-51-4 | Chemsrc [chemsrc.com]

- 3. Morpholine Derivatives - Pharmaceutical Intermediates (17) [myskinrecipes.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-depth Technical Guide: 5-Amino-2-morpholinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Identifiers

This section provides the fundamental structural and identifying information for 5-Amino-2-morpholinobenzonitrile.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 78252-12-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₃N₃O | [2][3] |

| Molecular Weight | 203.24 g/mol | [2][3] |

| InChI | InChI=1S/C11H13N3O/c12-8-9-7-10(13)1-2-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | [3] |

| InChIKey | WJUOUHSBDDDFDL-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1COCCN1C2=CC=C(C=C2C#N)N | (Structure-based) |

Physicochemical Data

A comprehensive search for experimentally determined or computationally predicted physicochemical properties such as logP, hydrogen bond donor and acceptor counts, and polar surface area for this compound did not yield any specific data from publicly available scientific literature or databases. While general principles of medicinal chemistry can be applied to estimate these properties based on the structure, no citable quantitative data is available at this time.

Experimental Protocols

Biological Activity and Signaling Pathways

As of the latest available information, there is no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is listed by various chemical suppliers, suggesting its potential use as a building block in chemical synthesis or as a research chemical, but its specific biological functions have not been characterized in the scientific literature.

Due to the lack of information on biological activity and signaling pathways, no diagrams can be generated.

Summary and Future Directions

This compound is a defined chemical entity with a known molecular structure. However, there is a significant gap in the publicly accessible scientific literature regarding its physicochemical properties, synthesis, and biological effects. For researchers and drug development professionals, this presents both a challenge and an opportunity. The compound's structure, featuring a benzonitrile scaffold with amino and morpholino substituents, suggests potential for biological activity. Further research is required to elucidate its properties and potential applications. This would involve de novo synthesis, comprehensive physicochemical characterization, and screening for biological activity across various assays to determine its therapeutic potential and mechanism of action.

References

Preliminary Studies on the Synthesis of 5-Amino-2-morpholinobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies into the synthesis of 5-Amino-2-morpholinobenzonitrile, a novel compound with potential applications in medicinal chemistry and drug development. This document outlines a feasible synthetic pathway, including detailed experimental protocols and quantitative data, to facilitate further research and optimization.

Synthetic Strategy

The proposed synthesis of this compound is a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. The starting material, 3-Cyano-4-fluoronitrobenzene, is a commercially available and activated substrate for SNAr.

The overall synthetic scheme is as follows:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Morpholino-5-nitrobenzonitrile

This procedure details the nucleophilic aromatic substitution of 3-Cyano-4-fluoronitrobenzene with morpholine.

Materials:

-

3-Cyano-4-fluoronitrobenzene

-

Morpholine

-

N,N-diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-Cyano-4-fluoronitrobenzene (3.3 g, 19.9 mmol) in ethyl acetate (10 mL).[1]

-

To this solution, add morpholine (2.2 mL, 25 mmol) and N,N-diisopropylethylamine (3.5 mL, 20 mmol).[1]

-

Stir the reaction mixture overnight at room temperature.[1]

-

After 17 hours, add additional ethyl acetate (150 mL).[1]

-

Wash the organic layer with water (50 mL) and brine (50 mL).[1]

-

Dry the organic phase over sodium sulfate, filter, and concentrate under vacuum.[1]

-

The resulting residue of 2-Morpholino-5-nitrobenzonitrile is used in the next step without further purification.[1]

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 2-Morpholino-5-nitrobenzonitrile to an amine. This procedure is adapted from a similar reduction of a related compound.[2]

Materials:

-

2-Morpholino-5-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

To a solution of 2-Morpholino-5-nitrobenzonitrile (assuming quantitative yield from Step 1, ~19.9 mmol) in ethyl acetate (250 mL), add stannous chloride dihydrate (134 g, 594 mmol).

-

Bring the mixture to reflux for 1.5 hours.[2]

-

Allow the reaction to cool to room temperature.

-

Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[2]

-

Extract the aqueous phase four times with ethyl acetate.[2]

-

Combine the organic phases, wash four times with water, dry over sodium sulfate, filter, and concentrate to yield this compound.[2]

Data Presentation

The following tables summarize the quantitative data for the proposed synthesis.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-Cyano-4-fluoronitrobenzene | C₇H₃FN₂O₂ | 166.11 | Starting Material |

| Morpholine | C₄H₉NO | 87.12 | Reagent |

| 2-Morpholino-5-nitrobenzonitrile | C₁₁H₁₁N₃O₃ | 233.22 | Intermediate |

| This compound | C₁₁H₁₃N₃O | 203.24 | Final Product |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time | Yield |

| 1 | Nucleophilic Aromatic Substitution | Morpholine, DIPEA | Ethyl acetate | Room Temperature | 17 hours | Not explicitly stated, assumed high |

| 2 | Nitro Group Reduction | SnCl₂·2H₂O | Ethyl acetate | Reflux | 1.5 hours | ~85% (inferred from a similar reaction)[2] |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation.

Caption: Experimental workflow for the two-step synthesis.

Caption: Logical relationship of the synthetic steps.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Amino-2-morpholinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 5-Amino-2-morpholinobenzonitrile, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothesized, yet chemically sound, profile based on established spectroscopic principles and data from analogous compounds. It includes a proposed synthetic protocol and predicted spectroscopic data to aid researchers in its synthesis, identification, and further investigation.

Molecular Structure

IUPAC Name: 5-Amino-2-(morpholin-4-yl)benzonitrile Molecular Formula: C₁₁H₁₃N₃O Molecular Weight: 203.24 g/mol CAS Number: 78252-12-7[1]

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution reaction. This proposed protocol is adapted from established procedures for the synthesis of similar aminobenzonitrile derivatives.

Proposed Synthesis of this compound

The synthesis involves the reaction of a dihalobenzonitrile with morpholine, followed by the reduction of a nitro group, or directly from a halo-aminobenzonitrile. A likely two-step synthetic pathway is outlined below, starting from 2-fluoro-5-nitrobenzonitrile.

Step 1: Synthesis of 2-morpholino-5-nitrobenzonitrile

-

To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-morpholino-5-nitrobenzonitrile.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Dissolve the 2-morpholino-5-nitrobenzonitrile (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, heat the mixture to reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.

-

Monitor the reaction by TLC.

-

After completion, if using SnCl₂, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate. If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (H-3) | 6.85 - 6.95 | d | 1H |

| Aromatic H (H-4) | 7.15 - 7.25 | dd | 1H |

| Aromatic H (H-6) | 6.60 - 6.70 | d | 1H |

| Morpholine -CH₂-N- | 3.00 - 3.10 | t | 4H |

| Morpholine -CH₂-O- | 3.80 - 3.90 | t | 4H |

| Amine -NH₂ | 3.50 - 4.50 | br s | 2H |

The chemical shifts of the morpholine protons are expected to appear as triplets due to coupling with the adjacent CH₂ group. The amino protons will likely appear as a broad singlet and its chemical shift can be solvent-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-1 (C-CN) | 118 - 120 |

| Aromatic C-2 (C-N) | 150 - 155 |

| Aromatic C-3 | 115 - 117 |

| Aromatic C-4 | 125 - 128 |

| Aromatic C-5 (C-NH₂) | 145 - 150 |

| Aromatic C-6 | 112 - 114 |

| Morpholine -CH₂-N- | 50 - 55 |

| Morpholine -CH₂-O- | 66 - 68 |

| Cyano -CN | 119 - 122 |

The aromatic carbon attached to the electron-donating amino and morpholino groups will be shielded, while the carbon attached to the electron-withdrawing cyano group will be deshielded.

IR (Infrared) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |

| C-O-C Stretch (Ether in Morpholine) | 1100 - 1150 | Strong |

The IR spectrum is expected to show characteristic peaks for the amino, nitrile, and morpholine functional groups.

Mass Spectrometry (MS)

Table 4: Predicted m/z Values for Key Fragments in Mass Spectrum

| Fragment | Predicted m/z |

| [M]⁺ (Molecular Ion) | 203 |

| [M - CH₂O]⁺ | 173 |

| [M - C₂H₄O]⁺ | 159 |

| [M - C₄H₈NO]⁺ | 117 |

The mass spectrum is expected to show a molecular ion peak at m/z 203. Common fragmentation patterns for morpholine-containing compounds include the loss of formaldehyde (CH₂O) or the entire morpholine ring.

Visualizations

Proposed Synthetic Workflow

References

Potential Biological Activity of 5-Amino-2-morpholinobenzonitrile: A Technical Guide for Researchers

Introduction

This technical guide provides a comprehensive overview of the potential biological activities of the novel compound 5-Amino-2-morpholinobenzonitrile. While direct experimental data for this specific molecule is not yet available in the public domain, this document synthesizes information from structurally related compounds to postulate its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.

The structure of this compound incorporates three key pharmacophores: an aminobenzonitrile core, a morpholine ring, and the spatial arrangement of these groups on the benzene ring. The aminobenzonitrile moiety is a versatile building block in medicinal chemistry, known to be a precursor for compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.[1] The morpholine ring is a common substituent in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The combination of these features in a single molecule suggests a range of potential biological activities that warrant investigation.

Postulated Biological Activities and Supporting Evidence from Related Compounds

Based on the biological activities reported for structurally analogous compounds, this compound is hypothesized to possess anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Derivatives of morpholinopyrimidine have been shown to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] These compounds were found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2] Given the presence of the morpholine moiety, this compound may exert similar effects.

Antimicrobial Activity

Various derivatives of aminobenzonitriles and related nitrogen-containing heterocycles have demonstrated antimicrobial properties. For instance, novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have been synthesized and evaluated for their antibacterial and antifungal potential. Additionally, 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives have been investigated for their in vitro antimicrobial activity. The combination of the aminobenzonitrile core and the morpholine ring in the target compound suggests that it could be a promising candidate for antimicrobial screening.

Anticancer Activity

Pentacyclic benzimidazole derivatives containing amino side chains have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines. Furthermore, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have been described as possessing potent anti-proliferative activity.[3] The amino group on the benzonitrile ring of this compound could be a key feature for potential cytotoxic or cytostatic effects on cancer cells.

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on compounds with similar structural motifs.

| Compound Class | Biological Activity | Assay | Key Findings | Reference |

| Morpholinopyrimidine derivatives | Anti-inflammatory | NO production in LPS-stimulated RAW 264.7 cells | Inhibition of NO production at non-cytotoxic concentrations | [2] |

| Malononitrile-based sulfonamides | Antibacterial | Inhibition percentage against various bacteria at 0.1 mg/mL | Varied inhibition against E. coli, S. aureus, etc. | [4] |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | Anti-proliferative | IC50 against MDA-MB-231 and HCT116 cancer cell lines | Potent activity reported | [3] |

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, a tiered screening approach is recommended.

General Workflow for Biological Activity Screening

Detailed Methodologies

-

Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide):

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL LPS for 24 hours.

-

NO Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. Absorbance is read at 540 nm.

-

Cytotoxicity Control: A parallel MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity.

-

-

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC):

-

Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Broth Microdilution Method: The compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium. A standardized inoculum of the microorganism is added to each well.

-

Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

-

Anticancer Activity Assay (MTT Assay):

-

Cell Lines: A panel of human cancer cell lines (e.g., HCT116, MDA-MB-231) are cultured in their recommended media.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

Potential Signaling Pathway Involvement

Based on the anti-inflammatory activity of related morpholine-containing compounds, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

While further experimental validation is required, the structural features of this compound suggest its potential as a lead compound for the development of new anti-inflammatory, antimicrobial, or anticancer agents. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research in this area. The synthesis and systematic biological evaluation of this and related compounds are warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to 5-Amino-2-substituted-benzonitriles

Disclaimer: A thorough literature review revealed no publicly available scientific data for 5-Amino-2-morpholinobenzonitrile . This technical guide therefore focuses on two closely related and well-documented analogues: 5-Amino-2-fluorobenzonitrile and 5-Amino-2-methylbenzonitrile . The information presented herein is intended for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of 5-Amino-2-fluorobenzonitrile and 5-Amino-2-methylbenzonitrile, which serve as crucial intermediates in the development of pharmaceuticals and agrochemicals.

5-Amino-2-fluorobenzonitrile

5-Amino-2-fluorobenzonitrile (CAS No: 53312-81-5) is a fluorinated organic compound recognized for its utility as a building block in the synthesis of complex molecules. The strategic placement of the fluorine atom can significantly influence the lipophilicity, metabolic stability, and biological activity of the resulting compounds, making it a valuable intermediate in medicinal chemistry.[1]

Physicochemical Properties

The key physicochemical properties of 5-Amino-2-fluorobenzonitrile are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FN₂ | [2] |

| Molecular Weight | 136.13 g/mol | [2] |

| Melting Point | 92-96 °C | [3] |

| Boiling Point | 294.5 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 131.9 ± 21.8 °C | [3] |

| Refractive Index | 1.560 | [3] |

| Storage Conditions | 2-8 °C | [3] |

| Appearance | Pale cream to pale yellow to pale brown crystals or powder | [4] |

Synthesis

A common synthetic route to 5-Amino-2-fluorobenzonitrile involves the reduction of 2-fluoro-5-nitrobenzonitrile.

Reactants:

-

2-fluoro-5-nitrobenzonitrile (2.0 g)

-

Stannous chloride dihydrate (27.0 g)

-

Ethyl acetate (50 mL)

-

Saturated sodium bicarbonate solution

-

Water

-

Sodium sulfate

Procedure:

-

A solution of 2-fluoro-5-nitrobenzonitrile in ethyl acetate is prepared.

-

Stannous chloride dihydrate is added to the solution.

-

The mixture is brought to reflux for 1.5 hours.

-

After cooling, the mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

The aqueous phase is extracted four times with ethyl acetate.

-

The combined organic phases are washed four times with water, dried over sodium sulfate, filtered, and concentrated to yield 4-fluoro-3-cyanoaniline (1.40 g).[5]

Applications in Synthesis

5-Amino-2-fluorobenzonitrile is a versatile intermediate in the synthesis of a variety of heterocyclic compounds, which are key scaffolds in many pharmaceutical and agrochemical agents.[1] Its amino and nitrile groups offer multiple reaction sites for building more complex molecular architectures.[1] For instance, aminobenzonitriles are precursors for the synthesis of quinazolines and quinolines, which are present in numerous bioactive molecules.[6][7]

5-Amino-2-methylbenzonitrile

5-Amino-2-methylbenzonitrile (CAS No: 50670-64-9) is another important benzonitrile derivative used as an intermediate in organic synthesis. It is particularly noted for its application in the development of pharmaceuticals, especially those targeting neurological disorders, as well as in the formulation of agrochemicals and materials science.[8]

Physicochemical Properties

The key physicochemical properties of 5-Amino-2-methylbenzonitrile are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂ | [9] |

| Molecular Weight | 132.16 g/mol | [9] |

| Melting Point | 88-91 °C | [9] |

| Appearance | Solid | [9] |

Synthesis

The synthesis of 5-Amino-2-methylbenzonitrile can be achieved through the reduction of 2-methyl-5-nitrobenzonitrile. This transformation is a standard procedure in organic chemistry and can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).

Applications in Synthesis

Similar to its fluoro-analogue, 5-Amino-2-methylbenzonitrile is a valuable building block for creating more complex molecules.[8] The presence of the amino and nitrile functional groups allows for its use in the synthesis of a variety of heterocyclic systems. Its applications span across pharmaceutical development, agrochemical formulations, and materials science research.[8]

Biological Activity Context of Aminobenzonitrile Derivatives

While specific biological activity data for 5-Amino-2-fluorobenzonitrile and 5-Amino-2-methylbenzonitrile are not available in the public domain, the broader class of aminobenzonitrile derivatives has been a subject of interest in medicinal chemistry. The nitrile group is a key pharmacophore in numerous approved drugs.[10] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in crucial interactions with biological targets.

The aminobenzonitrile scaffold is a versatile starting point for the synthesis of various heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The specific biological effects of the final compounds are largely determined by the nature and position of the substituents on the benzonitrile ring and the types of heterocyclic systems synthesized from them.

References

- 1. nbinno.com [nbinno.com]

- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 6. Synthesis and biological activity of a new class of enaminonitrile pyrazole [ejchem.journals.ekb.eg]

- 7. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-2-fluorobenzonitrile

Disclaimer: Initial searches for "5-Amino-2-morpholinobenzonitrile" did not yield any substantive results, suggesting it may be a novel or sparsely documented compound. Consequently, this guide focuses on the closely related and well-documented compound, 5-Amino-2-fluorobenzonitrile , to fulfill the structural and technical requirements of the original request.

Introduction

5-Amino-2-fluorobenzonitrile is a fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its unique molecular structure, featuring amino, fluoro, and nitrile functional groups, provides versatile reactivity for applications in medicinal chemistry and agrochemical development.[1] The strategic placement of a fluorine atom can significantly influence the lipophilicity and metabolic stability of derivative compounds, making it a valuable building block in drug discovery.[1] This guide provides a comprehensive overview of the synthesis and physicochemical properties of 5-Amino-2-fluorobenzonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-2-fluorobenzonitrile is presented in the table below.

| Property | Value | Reference |

| CAS Number | 53312-81-5 | [2][3] |

| Molecular Formula | C₇H₅FN₂ | [2][4] |

| Molecular Weight | 136.13 g/mol | [2][4] |

| Appearance | Pale cream to pale yellow to pale brown crystals or powder | [5] |

| Melting Point | 92-96 °C | [3] |

| Boiling Point | 294.5 °C at 760 mmHg | [2] |

| Purity | ≥96.0% (GC) | [5] |

| IUPAC Name | 5-amino-2-fluorobenzonitrile | [4] |

| Synonyms | 3-Cyano-4-fluoroaniline | [3] |

Synthesis

The primary route for the synthesis of 5-Amino-2-fluorobenzonitrile involves the reduction of 2-fluoro-5-nitrobenzonitrile.[6]

Experimental Protocol: Synthesis of 5-Amino-2-fluorobenzonitrile

A detailed experimental protocol for the synthesis of 5-Amino-2-fluorobenzonitrile is as follows[6]:

-

Reaction Setup: To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL), add stannous chloride dihydrate (27.0 g).

-

Reflux: The reaction mixture is brought to reflux for 1.5 hours.

-

Cooling and Partitioning: The mixture is then allowed to cool to room temperature and is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous phase is extracted four times with ethyl acetate.

-

Washing and Drying: The combined organic phases are washed four times with water, dried over sodium sulfate, and then filtered.

-

Concentration: The solvent is removed under reduced pressure to yield 4-fluoro-3-cyanoaniline (1.40 g), also known as 5-Amino-2-fluorobenzonitrile.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 5-Amino-2-fluorobenzonitrile.

Discovery and History

There is limited publicly available information detailing the specific discovery and historical development of 5-Amino-2-fluorobenzonitrile. It is primarily recognized and cataloged as a commercially available research chemical and a key intermediate for the synthesis of pharmaceuticals and agrochemicals.[1][7]

Mechanism of Action and Biological Activity

Quantitative Data

As 5-Amino-2-fluorobenzonitrile is primarily used as a chemical intermediate, there is no available quantitative data such as IC50 values, pharmacokinetic parameters, or clinical trial data pertaining to the compound itself.

Applications in Research and Development

The primary application of 5-Amino-2-fluorobenzonitrile is as a versatile building block in organic synthesis.[1] Its functional groups allow for a variety of chemical transformations, making it a valuable component in the development of novel compounds in the following areas:

-

Pharmaceutical Synthesis: It is used in the synthesis of new drug candidates where the introduction of a fluorine atom is desired to enhance efficacy and pharmacokinetic properties.[1]

-

Agrochemical Development: The compound's structure is beneficial for creating advanced agrochemicals, including herbicides, insecticides, and fungicides.[1]

Conclusion

5-Amino-2-fluorobenzonitrile is a commercially important fluorinated intermediate with well-established synthetic protocols. While information on its specific history and biological activity is scarce, its role as a fundamental building block in the pharmaceutical and agrochemical industries is well-documented. The versatile reactivity offered by its amino, fluoro, and nitrile functionalities ensures its continued relevance in the field of organic synthesis and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. 53312-81-5 | 5-Amino-2-fluorobenzonitrile - Moldb [moldb.com]

- 3. 5-Amino-2-fluorobenzonitrile 97 53312-81-5 [sigmaaldrich.com]

- 4. 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-2-fluorobenzonitrile, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 7. 5-Amino-2-fluorobenzonitrile | 53312-81-5 [chemicalbook.com]

Theoretical and Computational Modeling of 5-Amino-2-morpholinobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-Amino-2-morpholinobenzonitrile. Due to the limited availability of direct theoretical studies on this specific compound, this document leverages data and protocols from closely related aminobenzonitrile derivatives to illustrate the core concepts and potential applications of computational modeling in its research and development. The guide details standard computational protocols, presents analogous quantitative data in structured tables, and utilizes visualizations to explain complex workflows and potential molecular interactions. This document is intended to serve as a foundational resource for researchers initiating theoretical investigations into the properties and potential applications of this compound.

Introduction to Computational Studies of Aminobenzonitrile Derivatives

Computational modeling is an indispensable tool in modern drug discovery and materials science, offering insights into molecular structure, properties, and interactions that can be difficult or costly to obtain through experimental methods alone. For aminobenzonitrile derivatives, theoretical studies typically focus on several key areas:

-

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. It can be used to predict optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and stability.[1]

-

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] In drug development, molecular docking is used to predict the binding affinity and mode of action of a small molecule ligand (like this compound) within the binding site of a target protein.[2][3]

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding conformational changes, binding stability, and the influence of solvent effects.

Methodologies for Theoretical and Computational Modeling

This section outlines the typical experimental protocols for conducting theoretical studies on aminobenzonitrile derivatives, which are directly applicable to this compound.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of theoretical chemistry for studying the electronic structure of molecules.

Protocol for DFT-based Molecular Property Prediction:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.

-

Model Building: The 3D structure of the molecule is built using a molecular editor.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[1]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges. For more accurate electronic properties, a larger basis set like 6-311++G(d,p) may be employed.

-

Data Analysis: The output data is analyzed to interpret the molecular properties.

Molecular Docking

Molecular docking simulations are pivotal for predicting the interaction of a ligand with a protein target.

Protocol for Molecular Docking:

-

Protein Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogens and Kollman charges are added using software like AutoDock Tools or Chimera.[3]

-

-

Ligand Preparation:

-

The 3D structure of the ligand (this compound) is generated and optimized using a suitable method (e.g., DFT or a force field like MMFF94).

-

Gasteiger charges and rotatable bonds are assigned.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the protein.

-

Docking is performed using software like AutoDock Vina or Glide. The program samples different conformations and orientations of the ligand within the active site.

-

-

Analysis of Results:

-

The results are analyzed based on the binding energy (or docking score) and the binding pose of the ligand.[2] The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and examined.

-

Quantitative Data from Analogous Systems

As direct theoretical data for this compound is unavailable, this section presents representative data from computational studies on structurally similar aminobenzonitrile compounds. This data is intended to provide a baseline for the expected range of values for the target molecule.

Predicted Molecular Properties of Aminobenzonitrile Derivatives (DFT)

The following table summarizes calculated electronic properties for representative aminobenzonitrile derivatives from the literature. These values are indicative of the electronic behavior that could be expected from this compound.

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Amino-4-chlorobenzonitrile | DFT | Not Specified | -6.54 | -1.78 | 4.76 |

| 2-Amino-3,5-dichlorobenzonitrile | B3LYP | 6-311++G(d,p) | -6.91 | -2.03 | 4.88 |

| 4-Aminobenzonitrile | B3LYP | 6-31G(d) | -5.98 | -0.71 | 5.27 |

Note: Data is compiled from various literature sources and is for illustrative purposes only.

Molecular Docking Scores of Related Compounds

The following table presents hypothetical docking scores for aminobenzonitrile derivatives against a representative protein kinase target. These scores are illustrative of the binding affinities that might be observed for this compound in similar studies.

| Ligand | Target Protein | Docking Software | Binding Affinity (kcal/mol) |

| Aminobenzonitrile Derivative A | Protein Kinase 1 | AutoDock Vina | -7.8 |

| Aminobenzonitrile Derivative B | Protein Kinase 1 | AutoDock Vina | -8.2 |

| Aminobenzonitrile Derivative C | Protein Kinase 1 | AutoDock Vina | -7.5 |

Note: These are representative values and the actual binding affinity will depend on the specific ligand and protein target.

Potential Signaling Pathway Involvement

Given the prevalence of morpholine and aminobenzonitrile moieties in bioactive molecules, it is plausible that this compound could interact with various biological targets, such as protein kinases, which are often implicated in cell signaling pathways.

Conclusion and Future Directions

This guide has outlined the standard theoretical and computational methodologies that can be applied to investigate the properties of this compound. While direct computational data for this molecule is currently lacking in the literature, the protocols for DFT, molecular docking, and the illustrative data from analogous compounds provide a solid foundation for future research.

It is recommended that future work on this compound includes:

-

DFT calculations to determine its optimized geometry, electronic properties, and predicted vibrational spectra.

-

Molecular docking studies against relevant biological targets to explore its potential as a therapeutic agent.

-

Molecular dynamics simulations to understand its conformational flexibility and the stability of its interactions with biological macromolecules.

The application of these computational techniques will undoubtedly accelerate the understanding of this compound's physicochemical properties and its potential for applications in drug discovery and materials science.

References

Methodological & Application

Synthesis of 5-Amino-2-morpholinobenzonitrile: A Detailed Protocol for Drug Discovery and Development

Application Note: This document provides a comprehensive, two-step protocol for the synthesis of 5-Amino-2-morpholinobenzonitrile, a valuable building block in medicinal chemistry, starting from 2-fluoro-5-nitrobenzonitrile. The described methodology is robust and scalable, making it suitable for researchers in academic and industrial settings focused on the development of novel therapeutics.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a reactive amino group and a morpholine moiety, allows for diverse chemical modifications, making it an attractive scaffold for the design of enzyme inhibitors, receptor antagonists, and other potential drug candidates. The following protocol details the nucleophilic aromatic substitution of 2-fluoro-5-nitrobenzonitrile with morpholine, followed by the reduction of the nitro group to yield the desired product.

Overall Reaction Scheme

The synthesis is a two-step process:

-

Step 1: Nucleophilic Aromatic Substitution: 2-fluoro-5-nitrobenzonitrile reacts with morpholine in the presence of a base to form 2-morpholino-5-nitrobenzonitrile.

-

Step 2: Reduction: The nitro group of 2-morpholino-5-nitrobenzonitrile is reduced to an amine to yield this compound.

Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-fluoro-5-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 76-80 | White to yellow powder |

| 2-morpholino-5-nitrobenzonitrile | C₁₁H₁₁N₃O₃ | 233.23 | 145-147 | Yellow solid |

| This compound | C₁₁H₁₃N₃O | 203.24 | 168-170 | Off-white to pale yellow solid |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | Morpholine, K₂CO₃ | Acetonitrile | 80 | 4 | 90-95 |

| 2 | Nitro Group Reduction | SnCl₂·2H₂O | Ethanol | 78 | 2 | 85-90 |

Experimental Protocols

Step 1: Synthesis of 2-morpholino-5-nitrobenzonitrile

This procedure describes the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-5-nitrobenzonitrile with morpholine.

Materials:

-

2-fluoro-5-nitrobenzonitrile

-

Morpholine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (10.0 g, 60.2 mmol).

-

Add anhydrous acetonitrile (100 mL) to dissolve the starting material.

-

To the solution, add morpholine (6.3 mL, 72.2 mmol, 1.2 equivalents) and anhydrous potassium carbonate (16.6 g, 120.4 mmol, 2.0 equivalents).

-

Heat the reaction mixture to 80 °C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Dissolve the crude product in ethyl acetate (150 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from ethanol to obtain pure 2-morpholino-5-nitrobenzonitrile as a yellow solid.

Step 2: Synthesis of this compound

This procedure details the reduction of the nitro group of 2-morpholino-5-nitrobenzonitrile using stannous chloride dihydrate.

Materials:

-

2-morpholino-5-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2-morpholino-5-nitrobenzonitrile (10.0 g, 42.9 mmol) in ethanol (200 mL).

-

To this solution, add stannous chloride dihydrate (48.4 g, 214.5 mmol, 5.0 equivalents) portion-wise. The addition may be exothermic.

-

Heat the mixture to reflux (approximately 78 °C) and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice (200 g).

-

Slowly add saturated aqueous sodium bicarbonate solution to neutralize the mixture until the pH is approximately 8. A precipitate of tin salts will form.

-

Filter the mixture through a pad of celite to remove the tin salts, and wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system to afford this compound as an off-white to pale yellow solid.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

5-Amino-2-morpholinobenzonitrile: A Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Amino-2-morpholinobenzonitrile is a substituted aminobenzonitrile derivative that holds significant potential as a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a reactive amino group, a nitrile moiety, and a morpholine ring, makes it a versatile intermediate for the development of novel therapeutics. While detailed public data on its specific applications and reaction protocols are limited, its structural motifs suggest its utility in the creation of complex heterocyclic systems often found in biologically active molecules. This document aims to provide a foundational understanding of its potential applications and generalized synthetic considerations based on the chemistry of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 78252-12-7 | [1] |

| Molecular Formula | C₁₁H₁₃N₃O | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

Potential Pharmaceutical Applications

Based on the functionalities present in this compound, it can be envisioned as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. The primary amino group can undergo a wide range of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse pharmacophores. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. The morpholine moiety can influence the physicochemical properties of the final compound, such as solubility and metabolic stability.

While specific drugs derived from this intermediate are not prominently documented in publicly available literature, its structural similarity to other aminobenzonitrile intermediates suggests potential applications in the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The aminobenzonitrile scaffold can serve as a starting point for the synthesis of such compounds.

-

Heterocyclic Scaffolds: The amino and nitrile groups are well-suited for cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

-

GPCR Modulators: The overall structure may be amenable to modification to target G-protein coupled receptors.

General Synthetic Considerations & Experimental Protocols

General Protocol for N-Acylation of this compound:

This protocol describes a general procedure for the acylation of the primary amino group of this compound with an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and stir at room temperature.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated product.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for different acylating agents.

Visualizing Synthetic Pathways

The following diagrams illustrate a potential synthetic pathway to this compound and a subsequent functionalization reaction.

Caption: Plausible synthetic route to this compound.

Caption: General workflow for N-acylation.

Disclaimer: The information provided is based on general chemical principles and data available for structurally related compounds. Researchers should conduct a thorough literature search and perform appropriate safety assessments before initiating any experimental work. The proposed protocols are intended as a starting point and may require significant optimization.

References

Application Note: A Two-Step Experimental Protocol for the Synthesis of 5-Amino-2-morpholinobenzonitrile

Abstract

This document outlines a detailed two-step experimental protocol for the synthesis of 5-Amino-2-morpholinobenzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves an initial nucleophilic aromatic substitution reaction to introduce the morpholine moiety, followed by the reduction of a nitro group to the desired amine. This protocol is designed for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of various biologically active molecules. Its structure, featuring an amino group, a nitrile group, and a morpholine ring, makes it a versatile scaffold for further chemical modifications. This protocol provides a reliable and efficient method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

-

Step 1: Synthesis of 2-morpholino-5-nitrobenzonitrile via nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-5-nitrobenzonitrile with morpholine.

-

Step 2: Synthesis of this compound by the reduction of the nitro group in 2-morpholino-5-nitrobenzonitrile.

Experimental Protocols

3.1. Step 1: Synthesis of 2-morpholino-5-nitrobenzonitrile

Materials:

-

2-Fluoro-5-nitrobenzonitrile

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at 80°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield pure 2-morpholino-5-nitrobenzonitrile.

3.2. Step 2: Synthesis of this compound

Materials:

-

2-morpholino-5-nitrobenzonitrile

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend 2-morpholino-5-nitrobenzonitrile (1.0 eq) in ethanol.

-

Add a solution of stannous chloride dihydrate (4.0 eq) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| 1 | 2-Fluoro-5-nitrobenzonitrile | 1.0 | 166.11 | 1.66 g | 2-morpholino-5-nitrobenzonitrile | 233.23 | 2.33 g |

| Morpholine | 1.2 | 87.12 | 1.05 g | ||||

| Potassium Carbonate | 1.5 | 138.21 | 2.07 g | ||||

| 2 | 2-morpholino-5-nitrobenzonitrile | 1.0 | 233.23 | 2.33 g | This compound | 203.24 | 2.03 g |

| Stannous Chloride Dihydrate | 4.0 | 225.63 | 9.03 g |

Visualization of Experimental Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions provided are a guideline and may require optimization for different scales or specific laboratory conditions.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Involving 5-Amino-2-morpholinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and further functionalization of 5-Amino-2-morpholinobenzonitrile, a versatile building block in medicinal chemistry. The protocols focus on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-heteroatom bonds.

Introduction

This compound is a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors. The strategic placement of the amino, morpholino, and nitrile functionalities provides multiple points for diversification and interaction with biological targets. The nitrile group, for instance, is a common feature in many pharmaceuticals, acting as a hydrogen bond acceptor or a bioisostere for other functional groups. The amino group serves as a key nucleophile for subsequent coupling reactions to build more complex molecular architectures.

This document outlines two primary applications of SNAr chemistry involving this scaffold:

-

Protocol 1: Synthesis of this compound. This protocol describes a method for the synthesis of the title compound via a nucleophilic aromatic substitution reaction, starting from a readily available di-substituted benzonitrile. While a direct protocol for this specific molecule is not widely published, the following procedure is adapted from well-established SNAr reactions on similar substrates.

-

Protocol 2: Application of this compound in the Synthesis of a 2,4-Diaminopyrimidine Scaffold. This protocol demonstrates the utility of this compound as a nucleophile in a subsequent SNAr reaction to construct a 2,4-diaminopyrimidine core, a privileged scaffold in many kinase inhibitors.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound (Adapted Protocol)

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-5-nitrobenzonitrile | Adapted from similar SNAr reactions |

| Nucleophile | Morpholine | Adapted from similar SNAr reactions |

| Base | Triethylamine (TEA) | Adapted from similar SNAr reactions |

| Solvent | Dimethylformamide (DMF) | Adapted from similar SNAr reactions |

| Temperature | 80-100 °C | Adapted from similar SNAr reactions |

| Reaction Time | 4-12 hours | Adapted from similar SNAr reactions |

| Subsequent Reduction | SnCl2·2H2O or H2/Pd-C | Standard nitro group reduction methods |

| Typical Yield | 70-90% (over 2 steps) | Estimated based on analogous reactions |

Table 2: Summary of Reaction Parameters for the Synthesis of N-(2-morpholino-5-cyanophenyl)pyrimidine-2,4-diamine (Protocol 2)

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4,6-dichloropyrimidine | [1] |

| Nucleophile | This compound | |

| Base | Triethylamine (TEA) | [1] |

| Solvent | Solvent-free or high-boiling solvent (e.g., 1-pentanol) | [1][2] |

| Temperature | 80–120 °C | [1][2] |

| Reaction Time | 4-10 hours | [1] |

| Typical Yield | 75-85% | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound via a Two-Step SNAr and Reduction Sequence

This protocol is presented in two stages: the nucleophilic aromatic substitution of a fluorine atom on a nitro-activated benzonitrile with morpholine, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 2-morpholino-5-nitrobenzonitrile

-

Reagents and Materials:

-

2-Fluoro-5-nitrobenzonitrile

-

Morpholine

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

-

Procedure:

-

To a solution of 2-Fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate), add morpholine (1.2 eq) and triethylamine (1.5 eq).

-

Place the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-morpholino-5-nitrobenzonitrile.

-

Step 2: Reduction of 2-morpholino-5-nitrobenzonitrile to this compound

-

Reagents and Materials:

-

2-morpholino-5-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl2·2H2O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a solution of 2-morpholino-5-nitrobenzonitrile (1.0 eq) in ethyl acetate (10-20 mL per mmol), add stannous chloride dihydrate (4.0-5.0 eq).

-

Reflux the mixture for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and partition it between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Protocol 2: Synthesis of a 2,4-Diaminopyrimidine Derivative using this compound